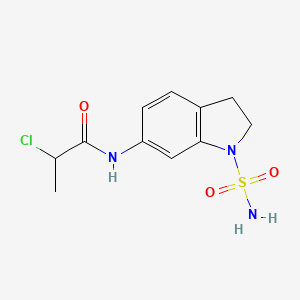

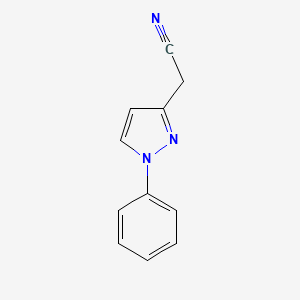

4-(3-(Isobutylsulfonyl)azetidine-1-carbonyl)benzonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

Azetidines are four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines .Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .科学的研究の応用

Biosynthesis and Antibiotics Research : Azetidines, such as 4-(3-(Isobutylsulfonyl)azetidine-1-carbonyl)benzonitrile, play a crucial role in the biosynthesis of nucleoside peptide antibiotics like polyoxins. These compounds are produced by certain Streptomyces species and act by inhibiting cell wall biosynthesis in fungi, showcasing a potential avenue for developing new antifungal agents (Isono, Funayama, & Suhadolnik, 1975).

Corrosion Inhibition : The structural analogs of benzonitriles have been studied for their corrosion inhibition properties on mild steel in acidic environments. These studies provide insights into how derivatives of this compound could be tailored to serve as effective corrosion inhibitors, highlighting the compound's utility beyond biological applications (Chaouiki et al., 2018).

Synthetic Chemistry : Azetidine and its derivatives are pivotal in synthetic organic chemistry, offering pathways to synthesize a wide range of functionalized molecules. Their ability to undergo reactions such as gold-catalyzed intermolecular oxidation of alkynes positions them as valuable tools for constructing complex molecular architectures, potentially including pharmaceuticals and materials science applications (Ye, He, & Zhang, 2011).

Ring-Expansion Reactions : The utility of azetidine rings in ring-expansion reactions has been explored, demonstrating the potential to create diverse structures from simple azetidine precursors. Such reactions can lead to the synthesis of functionalized azetidines and other cyclic compounds, underscoring the importance of azetidine derivatives in developing new synthetic methodologies (Suraj & Swamy, 2022).

Three-Component Reactions : Azetidines are involved in novel stereospecific three-component reactions that produce bioactive compounds, suggesting that derivatives of this compound could be used to synthesize pharmacologically relevant molecules (Stephens et al., 2013).

Safety and Hazards

将来の方向性

Azetidines have been the focus of recent advances in chemistry, with new synthesis methods, reactivity studies, and applications being reported . Future research may continue to explore the synthesis and reactivity of azetidines, as well as their potential applications in drug discovery, polymerization, and as chiral templates .

特性

IUPAC Name |

4-[3-(2-methylpropylsulfonyl)azetidine-1-carbonyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3S/c1-11(2)10-21(19,20)14-8-17(9-14)15(18)13-5-3-12(7-16)4-6-13/h3-6,11,14H,8-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKNVCAKBCAMWLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=CC=C(C=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-phenoxyphenyl)acetamide](/img/structure/B2764545.png)

![N-(benzo[d][1,3]dioxol-5-yl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2764547.png)

![(Z)-4-((2-(4-ethoxyphenyl)-6-oxothiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl)-2-methoxyphenyl acetate](/img/structure/B2764550.png)

![N-Methyl-1-[3-(2,4,6-trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2764551.png)

![3-[3-(4-Chloro-3-nitrophenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B2764552.png)

![3-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B2764562.png)